molecular formula C18H14Cl4N2O B1225639 (R)-Miconazole CAS No. 47447-53-0

(R)-Miconazole

Cat. No. B1225639
CAS RN: 47447-53-0
M. Wt: 416.1 g/mol
InChI Key: BYBLEWFAAKGYCD-SFHVURJKSA-N
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Patent
US06462083B1

Procedure details

A vaginal suppository comprising erucic acid, beeswax, and the medicine miconazole was prepared as follows: About 12.30 kg of micronized miconazole nitrate was added to a homogenous melt containing about 62.10 kg of erucic acid and about 6.90 kg of beeswax at a temperature of about 75° C. The medicine and suppository base was mixed gently until homogenous then poured into a mold. Upon cooling the suppository was removed from the mold.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.3 kg
Type
reactant
Reaction Step Two
Quantity
62.1 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)CCCCCCCCCCC/C=C\CCCCCCCC.[CH:25]1[C:30]([Cl:31])=[CH:29][C:28]([Cl:32])=[C:27]([CH2:33][O:34][CH:35]([C:42]2[CH:43]=[CH:44][C:45]([Cl:49])=[CH:46][C:47]=2[Cl:48])[CH2:36][N:37]2[CH:41]=[N:40][CH:39]=[CH:38]2)[CH:26]=1.[N+]([O-])(O)=O>>[CH:25]1[C:30]([Cl:31])=[CH:29][C:28]([Cl:32])=[C:27]([CH2:33][O:34][CH:35]([C:42]2[CH:43]=[CH:44][C:45]([Cl:49])=[CH:46][C:47]=2[Cl:48])[CH2:36][N:37]2[CH:41]=[N:40][CH:39]=[CH:38]2)[CH:26]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC\C=C/CCCCCCCC)(=O)O
Step Two
Name
Quantity
12.3 kg
Type
reactant
Smiles
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C=3C=CC(=CC3Cl)Cl.[N+](=O)(O)[O-]
Step Three
Name
Quantity
62.1 kg
Type
reactant
Smiles
C(CCCCCCCCCCC\C=C/CCCCCCCC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The medicine and suppository base was mixed gently until homogenous
ADDITION
Type
ADDITION
Details
then poured into a mold
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the suppository
CUSTOM
Type
CUSTOM
Details
was removed from the mold

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C=3C=CC(=CC3Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06462083B1

Procedure details

A vaginal suppository comprising erucic acid, beeswax, and the medicine miconazole was prepared as follows: About 12.30 kg of micronized miconazole nitrate was added to a homogenous melt containing about 62.10 kg of erucic acid and about 6.90 kg of beeswax at a temperature of about 75° C. The medicine and suppository base was mixed gently until homogenous then poured into a mold. Upon cooling the suppository was removed from the mold.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.3 kg
Type
reactant
Reaction Step Two
Quantity
62.1 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)CCCCCCCCCCC/C=C\CCCCCCCC.[CH:25]1[C:30]([Cl:31])=[CH:29][C:28]([Cl:32])=[C:27]([CH2:33][O:34][CH:35]([C:42]2[CH:43]=[CH:44][C:45]([Cl:49])=[CH:46][C:47]=2[Cl:48])[CH2:36][N:37]2[CH:41]=[N:40][CH:39]=[CH:38]2)[CH:26]=1.[N+]([O-])(O)=O>>[CH:25]1[C:30]([Cl:31])=[CH:29][C:28]([Cl:32])=[C:27]([CH2:33][O:34][CH:35]([C:42]2[CH:43]=[CH:44][C:45]([Cl:49])=[CH:46][C:47]=2[Cl:48])[CH2:36][N:37]2[CH:41]=[N:40][CH:39]=[CH:38]2)[CH:26]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC\C=C/CCCCCCCC)(=O)O
Step Two
Name
Quantity
12.3 kg
Type
reactant
Smiles
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C=3C=CC(=CC3Cl)Cl.[N+](=O)(O)[O-]
Step Three
Name
Quantity
62.1 kg
Type
reactant
Smiles
C(CCCCCCCCCCC\C=C/CCCCCCCC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The medicine and suppository base was mixed gently until homogenous
ADDITION
Type
ADDITION
Details
then poured into a mold
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the suppository
CUSTOM
Type
CUSTOM
Details
was removed from the mold

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C=3C=CC(=CC3Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06462083B1

Procedure details

A vaginal suppository comprising erucic acid, beeswax, and the medicine miconazole was prepared as follows: About 12.30 kg of micronized miconazole nitrate was added to a homogenous melt containing about 62.10 kg of erucic acid and about 6.90 kg of beeswax at a temperature of about 75° C. The medicine and suppository base was mixed gently until homogenous then poured into a mold. Upon cooling the suppository was removed from the mold.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.3 kg
Type
reactant
Reaction Step Two
Quantity
62.1 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)CCCCCCCCCCC/C=C\CCCCCCCC.[CH:25]1[C:30]([Cl:31])=[CH:29][C:28]([Cl:32])=[C:27]([CH2:33][O:34][CH:35]([C:42]2[CH:43]=[CH:44][C:45]([Cl:49])=[CH:46][C:47]=2[Cl:48])[CH2:36][N:37]2[CH:41]=[N:40][CH:39]=[CH:38]2)[CH:26]=1.[N+]([O-])(O)=O>>[CH:25]1[C:30]([Cl:31])=[CH:29][C:28]([Cl:32])=[C:27]([CH2:33][O:34][CH:35]([C:42]2[CH:43]=[CH:44][C:45]([Cl:49])=[CH:46][C:47]=2[Cl:48])[CH2:36][N:37]2[CH:41]=[N:40][CH:39]=[CH:38]2)[CH:26]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC\C=C/CCCCCCCC)(=O)O
Step Two
Name
Quantity
12.3 kg
Type
reactant
Smiles
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C=3C=CC(=CC3Cl)Cl.[N+](=O)(O)[O-]
Step Three
Name
Quantity
62.1 kg
Type
reactant
Smiles
C(CCCCCCCCCCC\C=C/CCCCCCCC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The medicine and suppository base was mixed gently until homogenous
ADDITION
Type
ADDITION
Details
then poured into a mold
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the suppository
CUSTOM
Type
CUSTOM
Details
was removed from the mold

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C=3C=CC(=CC3Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.